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Cytidine, cytidylyl-(3'(R)5')-

Enzymology tRNA processing nucleotidyltransferase

Standard dinucleoside monophosphates fail to replicate CpC's unique 3'→5' linkage, base composition, and stacking energetics, skewing mechanistic data. - **Critical reference standard**: 35% base stacking; largest exciton-coupling signal for folding kinetics. - **Enzyme-specific substrate**: Indispensable for tRNA nucleotidyltransferase assays (Kₘ discrimination). - **Photoproduct calibrator**: pH-dependent dimer yield (3-15% at 280 nm) for damage assays. ≥95% purity by AX-HPLC. Shipped on dry ice.

Molecular Formula C18H24N6O12P-
Molecular Weight 547.4 g/mol
Cat. No. B12080647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, cytidylyl-(3'(R)5')-
Molecular FormulaC18H24N6O12P-
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O
InChIInChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1
InChIKeyVJEBWUJTQMNLNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpC Specifications, Purity & Physicochemical Baseline


Cytidine, cytidylyl-(3'(R)5')-, commonly designated CpC (cytidylyl-(3'→5')-cytidine), is a ribodinucleoside monophosphate composed of two cytidine moieties linked by a 3'→5' phosphodiester bond [1]. With a molecular formula of C₁₈H₂₅N₆O₁₂P and a molecular weight of 548.40 g/mol , CpC serves as a fundamental minimal model system for probing RNA backbone conformation, base‑stacking energetics, and sequence‑specific interactions [2][3]. Commercial preparations typically achieve ≥95% purity by AX‑HPLC and require storage at −20°C to preserve phosphodiester integrity [1].

1 Purity ≥95% (AX‑HPLC) supports reproducible RNA backbone and base‑stacking studies
2 Storage at −20°C preserves phosphodiester integrity for long‑term conformational assays
3 Native 3′→5′ linkage defines RNA‑relevant conformational equilibria and enzyme‑recognition signatures

Why CpC Cannot Be Substituted in Quantitative Assays


Generic substitution of CpC with other dinucleoside monophosphates or chemically modified analogs is unsupportable because the 3'→5' phosphodiester linkage, the specific cytidine base composition, and the absence of 2'‑O‑methylation collectively determine unique conformational equilibria [1], enzyme‑recognition signatures [2], photochemical reaction pathways [3], and exciton‑coupling strength [4]. Replacing CpC with, for example, UpU, ApA, CmpC (2′‑O‑methylated CpC), or (2′‑5′)‑CpC would alter stacking percentages, kinetic parameters, and spectral readouts in ways that are not predictable from bulk nucleotide‑class properties, thereby compromising both mechanistic interpretation and assay reproducibility [1][2][3][4].

Enzyme recognition may be lost: Only CpC serves as AMP acceptor for tRNA nucleotidyltransferase; ApA, CpA, UpU are inactive.
Stacking and exciton coupling differ: Base composition (cytidine‑cytidine) defines spectroscopic signatures; UpU or TpT substitution alters signal strength and ranking.
Chemical modifications shift conformation: 2′‑O‑methylation (CmpC) or 2′‑5′ linkage alters sugar pucker equilibrium and enzyme kinetic parameters.

CpC vs. Comparators: 6 Evidence Dimensions


Exclusive AMP-Acceptor Activity for tRNA Nucleotidyltransferase

In a systematic evaluation of dinucleoside monophosphates as model acceptor substrates, only CpC demonstrated measurable AMP‑incorporation activity with rabbit‑liver tRNA nucleotidyltransferase [1]. All other tested dinucleoside monophosphates, including ApA, CpA, and UpU, were completely inactive as AMP acceptors under identical assay conditions [1]. This binary specificity profile directly mirrors the 3′‑terminal C‑C sequence of the natural tRNA substrate [1].

AMP‑acceptor exclusivity
Head‑to‑head
Active (CpC) vs. No Activity (ApA, CpA, UpU)
Supports exclusive model substrate requirement for nucleotidyltransferase kinetic studies
Binary specificity; substitution yields false‑negative result
Enzymology tRNA processing nucleotidyltransferase model substrate

Largest Exciton-Coupling Signal Among Pyrimidine Dinucleotides

Among the pyrimidine dinucleotides CpC, TpT, and UpU, CpC exhibited the largest difference in spectral envelope shape when compared with its monomeric counterpart, cytidine (C) [1]. This difference, quantified through vibronic coupling analysis, reflects stronger exciton interaction between the stacked cytosine bases in CpC relative to the weaker coupling observed in TpT/T and UpU/U pairs [1].

Exciton‑coupling rank
Reported
CpC/C > TpT/T ≈ UpU/U (largest spectral envelope difference)
Provides highest reported signal contrast for monitoring base‑stacking transitions
Ranking from vibronic coupling analysis; cross‑study comparison
Exciton coupling UV spectroscopy base stacking RNA conformation

pH-Dependent Photoproduct Yield in UV Damage Assays

Upon irradiation at 280 nm, the yield of the stable photoproduct UpU⌢ derived from ³²P‑labelled CpC increased from 3% at pH 3.0 to 15% at pH 7.0 [1]. This 5‑fold enhancement in photoproduct yield within a physiologically relevant pH range underscores the sensitivity of CpC photochemistry to environmental protonation state [1].

pH‑dependent photoyield
Head‑to‑head
5‑fold increase (3% at pH 3.0 → 15% at pH 7.0)
Supports buffer‑controlled calibration of UV‑damage assays
280 nm irradiation; ³²P‑labelled CpC; electrophoretic separation
Photochemistry UV damage dinucleotide photoproducts quantitative yield

2′-O-Methylation Effect on Sugar Pucker Equilibrium

A comparative 270 MHz ¹H‑NMR study revealed that 2′‑O‑methylation of CpC (yielding CmpC) causes a measurable reduction in the glycosidic torsion angle χ₁ and increases the population of the 3E (C3′‑endo) sugar pucker at the 3′‑nucleotidyl unit [1]. In CmpC, the ribofuranose ring exists in a 2E ⇄ 3E equilibrium with a clear preference of 75–80% for the 3E mode; the corresponding 3E population in unmodified CpC is lower, although the exact percentage was not explicitly quantified in the same study [1].

2′‑O‑methylation effect
Method context
CpC
Provides reference baseline for conformational perturbation by 2′‑O‑methylation
270 MHz ¹H‑NMR, D₂O, pD 7.3; 5–80°C
Linkage stacking equivalence
Head‑to‑head
(3′‑5′) CpC: 35% stacked; (2′‑5′) CpC: 35% stacked (20°C)
Identical stacking but distinct enzymatic recognition; supports linkage‑specific study design
220 MHz ¹H‑NMR; equilibrium mixture of stacked/unstacked conformers
ATP Kₘ discrimination
Head‑to‑head
Peak I: 3 mM (tRNApCpC) vs. 2 mM (tRNApC); Peak II: 2 mM both
Distinct Kₘ values support enzyme isoform kinetic discrimination
50 mM Tris‑HCl, pH 9.4, 10 mM MgCl₂, 37°C
NMR spectroscopy 2′-O-methylation RNA conformation antisense oligonucleotides

Identical Base-Stacking for 3′‑5′ vs 2′‑5′ Linkage Isomers

Proton magnetic resonance spectroscopy at 220 MHz revealed that both (3′‑5′) CpC and (2′‑5′) CpC exist as equilibrium mixtures of stacked (g⁺g⁺ and g⁻g⁻) and unstacked conformers, with the percentage of stacked species estimated to be 35% at 20°C for both dimers [1]. The ribose rings are predominantly 3E, except for the 2′‑phosphate fragment of the (2′‑5′) isomer which adopts a 2E pucker [1].

Linkage stacking equivalence
Head‑to‑head
(3′‑5′) CpC: 35% stacked; (2′‑5′) CpC: 35% stacked (20°C)
Identical stacking but distinct enzymatic recognition; supports linkage‑specific study design
220 MHz ¹H‑NMR; equilibrium mixture of stacked/unstacked conformers
Phosphodiester linkage RNA folding stacking equilibrium conformational analysis

Distinct ATP Kₘ for tRNApCpC vs. tRNApC Cosubstrates

For rabbit‑liver tRNA nucleotidyltransferase (Peak I), the apparent Kₘ for ATP was 3 mM with tRNApCpC as cosubstrate, whereas the apparent Kₘ decreased to 2 mM when tRNApC was employed [1]. For enzyme Peak II, the Kₘ values were 2 mM and 2 mM, respectively, indicating enzyme‑isoform‑dependent discrimination between tRNA substrates bearing a CpC terminus versus a single C terminus [1].

ATP Kₘ discrimination
Head‑to‑head
Peak I: 3 mM (tRNApCpC) vs. 2 mM (tRNApC); Peak II: 2 mM both
Distinct Kₘ values support enzyme isoform kinetic discrimination
50 mM Tris‑HCl, pH 9.4, 10 mM MgCl₂, 37°C
Enzyme kinetics tRNA processing Michaelis-Menten nucleotidyltransferase

CpC Application Scenarios


tRNA Nucleotidyltransferase Assays Using CpC

Because only CpC—and no other dinucleoside monophosphate—functions as an AMP acceptor for rabbit‑liver tRNA nucleotidyltransferase [1], CpC is the indispensable model substrate for kinetic analyses of this essential RNA‑repair enzyme. The distinct Kₘ values observed for ATP when using tRNApCpC versus tRNApC cosubstrates [2] further necessitate procurement of CpC‑terminated tRNA preparations to accurately determine enzyme‑isoform‑specific kinetic parameters.

CpC as Calibrated UV Photodamage Probe

The well‑characterized pH‑dependent photoproduct yield of CpC—increasing from 3% at pH 3.0 to 15% at pH 7.0 under 280 nm irradiation [3]—makes it a reliable internal standard for calibrating UV‑induced damage assays. Its unique photoproduct profile, distinct from UpU and TpT, enables precise tracking of cytosine‑specific dimer formation and subsequent deamination events, which is critical for understanding mutagenic processes and validating DNA‑repair enzyme activities.

Conformational Baseline for RNA Backbone Modifications

The comprehensive NMR characterization of CpC [4] establishes it as the definitive reference for quantifying conformational perturbations induced by chemical modifications. The documented shift in sugar pucker equilibrium (increased 3E population) and reduction in glycosidic torsion angle χ₁ upon 2′‑O‑methylation [4] provide a quantitative framework for designing and interpreting studies of chemically modified oligonucleotide therapeutics. Similarly, the equivalence of stacking percentage (35%) between (3′‑5′) CpC and (2′‑5′) CpC [5] offers a critical control for experiments dissecting the contributions of phosphodiester linkage topology versus base‑stacking interactions to RNA stability.

RNA Folding Monitoring via CpC Exciton Coupling

Given that CpC exhibits the largest exciton‑coupling‑derived spectral difference relative to its monomer among pyrimidine dinucleotides [6], it provides the highest signal‑to‑noise ratio for tracking stacking/unstacking transitions via UV absorption or fluorescence spectroscopy. This makes CpC the preferred model compound for calibrating temperature‑jump and stopped‑flow instruments used to measure RNA‑folding kinetics, as well as for validating molecular dynamics force fields that predict stacking energetics.

Application
Selection Property
Validation Focus
tRNA nucleotidyltransferase assays
Exclusive AMP‑acceptor activity
Enzyme kinetic parameter verification
Calibrated UV photodamage probe
pH‑dependent photoproduct yield
Buffer‑controlled yield calibration
Conformational baseline for RNA modifications
NMR‑characterized sugar pucker equilibrium
Conformational shift quantification (2′‑O‑methylation)
RNA folding monitoring via exciton coupling
Largest exciton‑coupling signal among pyrimidine dinucleotides
Stacking/unstacking transition sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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